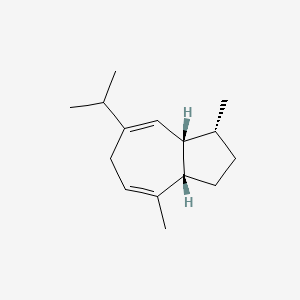
(-)-Guaia-6,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-guaia-6,9-diene is a (1xi,4xi,5xi)-guaia-6,9-diene. It is an enantiomer of a (+)-guaia-6,9-diene.
Applications De Recherche Scientifique
Pharmaceutical Applications
(-)-Guaia-6,9-diene has been studied for its potential therapeutic properties. Research indicates that it possesses anti-inflammatory and antimicrobial activities, making it a candidate for developing new medications.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of various terpenes, including this compound, against common pathogens. The results demonstrated significant inhibitory effects on bacterial growth, suggesting its potential use as a natural preservative in food products and pharmaceuticals .
Agricultural Uses
The compound has also been examined for its role in pest control. Its insecticidal properties can be utilized in organic farming to manage pest populations without relying on synthetic chemicals.
Case Study: Insecticidal Efficacy
Research highlighted the effectiveness of this compound as an insect repellent against specific agricultural pests. Field trials showed a reduction in pest populations when plants emitting this compound were used, indicating its potential as a biopesticide .
Aromatherapy and Perfumery
Due to its pleasant aroma, this compound is being explored in the fragrance industry. Its incorporation into perfumes can enhance scent profiles while providing therapeutic benefits associated with aromatherapy.
Case Study: Fragrance Development
A study focused on the formulation of essential oils containing this compound for use in aromatherapy products. The findings suggested that products with this compound not only provided a desirable scent but also contributed to relaxation and stress relief among users .
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1R,3aS,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5,9-10,12,14-15H,6-8H2,1-4H3/t12-,14-,15-/m1/s1 |
Clé InChI |
RCMUGHFHXFHKNW-BPLDGKMQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2[C@@H]1C=C(CC=C2C)C(C)C |
SMILES canonique |
CC1CCC2C1C=C(CC=C2C)C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















